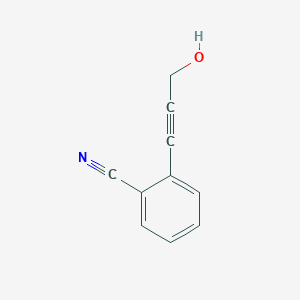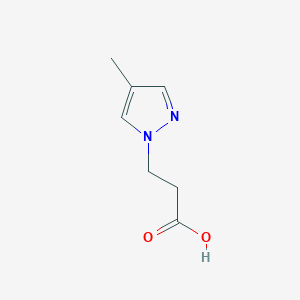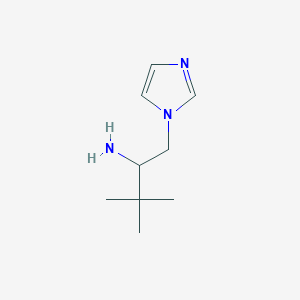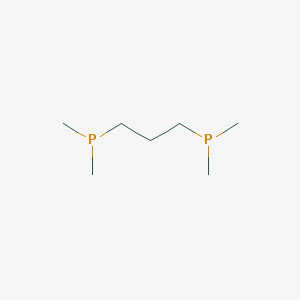
2-(3-Hydroxyprop-1-ynyl)benzonitrile
Overview
Description
2-(3-Hydroxyprop-1-ynyl)benzonitrile is a chemical compound with the molecular formula C10H7NO . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a nitrile group and a propynyl group with a hydroxyl substituent . The molecular weight of this compound is 157.17 .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 341.0±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . Its molar refractivity is 44.8±0.4 cm3, and it has a molar volume of 130.1±5.0 cm3 . The compound has a polar surface area of 44 Å2 and a polarizability of 17.7±0.5 10-24 cm3 .Scientific Research Applications
Synthesis of Spiro Compounds
2-(3-Hydroxyprop-1-ynyl)benzonitrile has been utilized in the sulfuric acid-promoted cascade cyclization leading to the efficient synthesis of spiro[indene-1,1'-isoindolin]-3'-ones. These spiro compounds, significant in various chemical syntheses, can also be derived from 2-(phenylacryloyl)benzonitriles using trifluoroacetic acid as a catalyst (Sun et al., 2017).
Development of Arylnaphthalene Lactone Lignans
The tandem reaction of 2-(3-Hydroxyprop-1-ynyl)benzonitriles with a Reformatsky reagent has been a novel and efficient approach toward 1-aminonaphthalene-2-carboxylates. This process has been critical in the concise and versatile synthetic strategy for the total synthesis of arylnaphthalene lactone lignans (He, Zhang, & Fan, 2014).
Anionic Cyclization to Isoquinolones and Isoindolones
Anionic cyclization of 2-alkynylbenzonitrile, including 2-(3-Hydroxyprop-1-ynyl)benzonitriles, initiated by methoxide addition, leads to the formation of isoquinolones and isoindolones. This method highlights a novel pathway in the synthesis of these chemical structures (Wu et al., 1999).
Silver-Mediated Synthesis of Benzofuran- and Indole-Pyrroles
Silver-mediated reactions between ortho-Alkynylaromatics, including 2-(3-Hydroxyprop-1-ynyl)benzonitriles, and methylene isocyanides have been developed. This method allows the synthesis of valuable substituted benzofuran- and indole-pyrroles, suggesting broad applicability in organic synthesis (Liu et al., 2019).
Palladium-Catalyzed Coupling with Aryl Iodides
Palladium-catalyzed coupling of aryl iodides with 2-alkynylbenzonitriles, like this compound, leads to the synthesis of compounds like 3-diarylmethylideneisoindoles and isoquinolines. This showcases its significance in complex organic syntheses (Wei, Lin, & Wu, 2000).
Radiation-Induced Hydroxylation Studies
Studies on the radiation-induced hydroxylation of compounds like benzonitrile, to which this compound is related, have provided insightsinto the effects of different metal ions on the conversion of OH radicals to phenols. This research contributes to the understanding of chemical reactions under radiation conditions (Eberhardt, 1977).
Palladium-Catalyzed Annulation of Aryl-1,2-diols
In the synthesis of complex organic molecules, palladium-catalyzed reactions involving 1-methylprop-2-ynyl carbonates, related to this compound, have been used to produce compounds like 2,3-dihydro-3-methyl-2-methylidene-1,4-benzodioxines. These reactions demonstrate the utility of such compounds in creating diverse organic structures (Labrosse et al., 2003).
Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture
The unsymmetrical Hantzsch reaction, using derivatives of benzonitrile including this compound, has been optimized for the large-scale manufacture of pharmaceutical compounds. This demonstrates its industrial relevance in the synthesis of complex organic compounds (Hopes, Parker, & Patel, 2006).
Synthesis of Aminonaphthopyranones and Aminonaphthochromenones
The efficient one-pot synthesis of aminonaphthopyranones, achieved through the tandem reaction of 2-(4-hydroxybut-1-ynyl)benzonitriles with Reformatsky reagents, highlights the utility of these compounds in the synthesis of complex organic molecules with potential pharmaceutical applications (He, Zhang, & Fan, 2014).
Environmental Studies with Benzonitrile Derivatives
Benzonitrile and its derivatives, such as this compound, have been used as probes to study the local environment in ionic liquids, offering insights into the chemical and electrostatic characteristics of these substances. Such studies are essential for understanding solvent interactions and properties in various chemical processes (Zhang et al., 2013).
Mechanism of Action
Safety and Hazards
The safety information for 2-(3-Hydroxyprop-1-ynyl)benzonitrile indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-(3-hydroxyprop-1-ynyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c11-8-10-5-2-1-4-9(10)6-3-7-12/h1-2,4-5,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSXJTJGIGJBOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CCO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399628 | |
| Record name | 2-(3-hydroxyprop-1-ynyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
210884-99-4 | |
| Record name | 2-(3-hydroxyprop-1-ynyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[6'-(2-Methylprop-2-enoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-methylprop-2-enoate](/img/structure/B1608397.png)







